

Stomach Poison Effects of Celangulin Analogs in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celangulin XIX	
Cat. No.:	B15135923	Get Quote

Disclaimer: No published scientific literature was identified for a compound specifically named "Celangulin XIX." This technical guide therefore focuses on the well-documented stomach poison effects of closely related and extensively studied analogs, primarily Celangulin V, which is considered a representative compound of this class of insecticidal agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Celangulins, a class of polyol esters derived from Celastrus angulatus, exhibit potent insecticidal properties, predominantly through stomach poisoning. Upon ingestion, these compounds inflict severe damage to the insect's midgut, leading to feeding cessation, developmental abnormalities, and ultimately, mortality. The primary mode of action involves the disruption of the midgut epithelium's cellular integrity and function. Specifically, Celangulin V has been shown to target the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in the midgut cells of susceptible insects. This inhibition disrupts ion homeostasis and the transmembrane potential, leading to cell death and the breakdown of the digestive system. This guide provides a comprehensive overview of the quantitative toxicological data, experimental methodologies, and the underlying physiological mechanisms of Celangulin's stomach poison effects.

Quantitative Toxicological Data

The insecticidal efficacy of Celangulin analogs has been quantified through various bioassays. The following tables summarize the key toxicological endpoints for different insect species.

Table 1: Lethal Dose (LD) and Knockdown Time (KT) of Celangulin

Insect Species	Celangulin Analog	Parameter	Value	Exposure Time	Citation
Solenopsis invicta (Large workers)	Not Specified	LD50	0.086 ng/ant	12 h	[1]
LD50	0.046 ng/ant	24 h	[1]	_	
LD50	0.039 ng/ant	36 h	[1]	_	
LD50	0.035 ng/ant	48 h	[1]	_	
LD95	0.351 ng/ant	12 h	[1]	_	
LD95	0.119 ng/ant	24 h	_	_	
LD95	0.106 ng/ant	36 h	_		
LD95	0.093 ng/ant	48 h	_		
KT50	11.187 min	-	_		
KT95	20.027 min	-			
Mythimna separata (3rd instar larvae)	Celangulin-V Derivative (1- 6)	KD50	231.2 μg/g	-	
Celangulin-V Derivative (c)	KD50	101.33 μg/g	-		
Celangulin-V Derivative (b)	KD50	135.9 μg/g	-		

Table 2: Mortality Rates of Celangulin

Insect Species	Celangulin Analog	Concentrati on	Mortality Rate	Exposure Time	Citation
Ectropis obliqua hypulina (2nd instar larvae)	0.2% Celangulin	500x dilution	98.67%	3 days	
1000x dilution	85.33%	3 days			
1500x dilution	73.33%	3 days	_		
Mythimna separata (3rd instar larvae)	Celangulin-V Derivative (1.1)	10 mg/mL	75.0%	-	
Celangulin-V Derivative (1.2)	10 mg/mL	83.3%	-		

Table 3: Effects of Celangulin V on Midgut Transmembrane Potentials in Mythimna separata

Treatment	Time After Ingestion	Apical Membrane Potential (Vam) (mV)	Basolateral Membrane Potential (Vbm) (mV)	Citation
Control (DMSO)	-	-79.30 ± 7.96	Stable	
Celangulin V (25 μg)	2 h	-61.02 ± 12.07	Not specified	
4 h	-59.47 ± 12.54	Not specified	_	
6 h	-51.78 ± 13.02	Not specified		
8 h	-35.47 ± 10.23	Not specified	_	
12 h	-32.18 ± 12.44	Not specified		

Experimental Protocols Stomach Poisoning Bioassay (Leaf-dipping Method)

This method is commonly used to evaluate the stomach toxicity of insecticides against lepidopteran larvae.

- Preparation of Test Solutions: Celangulin analogs are dissolved in an appropriate solvent
 (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared
 using distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on
 the leaf surface.
- Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cabbage for Plutella xylostella or corn for Mythimna separata) are dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound. The leaves are then air-dried.
- Insect Exposure: Third-instar larvae, often starved for a few hours to ensure immediate
 feeding, are introduced into a petri dish or a similar container lined with a moist filter paper
 and containing a treated leaf.
- Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours).
 Larvae are considered dead if they do not respond to gentle prodding with a fine brush. The lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis.

Midgut Transmembrane Potential Measurement

This electrophysiological technique is used to assess the impact of toxins on the ion transport and cellular health of the insect midgut.

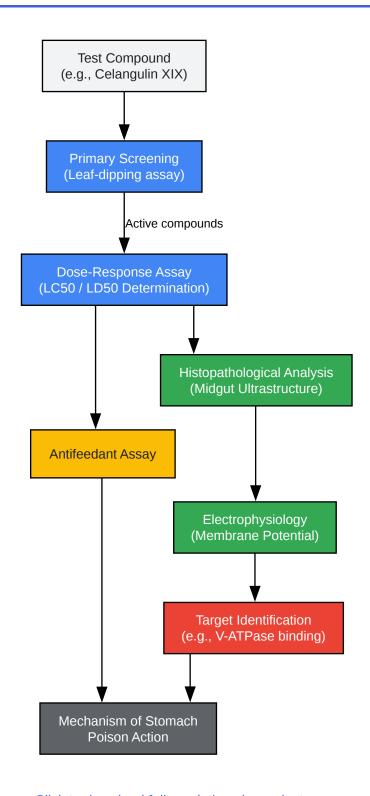
- Insect Dissection: Sixth-instar larvae of Mythimna separata are anesthetized and dissected to isolate the midgut. The midgut is then mounted in a perfusion chamber.
- Electrode Placement: Glass microelectrodes filled with a KCl solution are used to measure the transmembrane potentials. One electrode is inserted into a midgut epithelial cell to measure the apical membrane potential (Vam), and another is placed in the hemolymph side to measure the basolateral membrane potential (Vbm).

- Toxin Application: The midgut is perfused with a saline solution. For ingestion studies, larvae are force-fed with a specific dose of Celangulin V dissolved in a carrier like DMSO prior to dissection. For direct application studies, Celangulin V is added to the perfusion solution.
- Data Recording and Analysis: The changes in Vam and Vbm are recorded over time. A significant depolarization (decrease in the negative value) of the membrane potential indicates a disruption of ion gradients and cellular damage.

Mechanism of Action and Signaling Pathways

The primary target of Celangulin V as a stomach poison is the V-ATPase located on the apical membrane of midgut epithelial cells in susceptible insects.

Click to download full resolution via product page


Caption: Proposed signaling pathway of Celangulin V stomach toxicity.

Upon ingestion, Celangulin V binds to and inhibits the V-ATPase enzyme on the apical membrane of midgut cells. This enzyme is crucial for pumping protons from the cytoplasm into the midgut lumen, which energizes the transport of K+ into the cell, creating a high luminal pH and a steep electrochemical gradient. Inhibition of V-ATPase disrupts this proton pumping, leading to a collapse of the ion gradient and depolarization of the apical membrane. This ultimately results in swelling of the mitochondria and endoplasmic reticulum, the formation of lysosome-like vacuoles, and necrotic cell death. The widespread damage to the midgut epithelium leads to a cessation of feeding, paralysis of the digestive tract, and eventual death of the insect.

Experimental and Logical Workflows

The assessment of a compound's stomach poison effects follows a logical progression from initial screening to detailed mechanistic studies.

Click to download full resolution via product page

Caption: General experimental workflow for evaluating stomach poison effects.

This workflow begins with broad screening to identify active compounds, followed by quantitative dose-response studies to determine potency. Subsequent experiments delve into

the physiological and cellular effects, such as antifeedant activity and midgut tissue damage. Advanced techniques like electrophysiology and biochemical assays are then employed to elucidate the specific molecular target and mechanism of action.

Conclusion

Celangulin analogs, particularly Celangulin V, are potent stomach poisons that target the insect midgut. The primary mechanism of action is the inhibition of V-ATPase, leading to a cascade of events that culminates in the destruction of the midgut epithelium and insect mortality. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of celangulin-based bio-insecticides. Future work should focus on structure-activity relationship studies to identify or synthesize novel analogs with improved potency and a broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stomach Poison Effects of Celangulin Analogs in Insects: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135923#stomach-poison-effects-of-celangulin-xix-in-insects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com